molecular formula C15H14N2O2 B14247078 1,4,6-Trimethyl-3-nitrocarbazole CAS No. 188107-72-4

1,4,6-Trimethyl-3-nitrocarbazole

Cat. No.: B14247078
CAS No.: 188107-72-4
M. Wt: 254.28 g/mol
InChI Key: WPTYHRJSDBRQEY-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-3-nitrocarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethyl-3-nitrocarbazole typically involves the nitration of 1,4,6-trimethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4,6-Trimethyl-3-aminocarbazole.

    Substitution: Halogenated or alkylated derivatives of this compound.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1,4,6-Trimethyl-3-nitrocarbazole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other carbazole derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,4,6-Trimethyl-3-nitrocarbazole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to intercalate with DNA, potentially leading to cytotoxic effects. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Trimethyl-3-nitrocarbazole: Similar in structure but with a different methyl group position.

    1,4,6-Trimethylcarbazole: Lacks the nitro group, affecting its reactivity and applications.

    3-Nitrocarbazole: Lacks the methyl groups, leading to different chemical properties and applications.

Uniqueness

1,4,6-Trimethyl-3-nitrocarbazole is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

188107-72-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1,4,6-trimethyl-3-nitro-9H-carbazole

InChI

InChI=1S/C15H14N2O2/c1-8-4-5-12-11(6-8)14-10(3)13(17(18)19)7-9(2)15(14)16-12/h4-7,16H,1-3H3

InChI Key

WPTYHRJSDBRQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3C)[N+](=O)[O-])C

Origin of Product

United States

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